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Compound of Interest

Compound Name: 3-Bromo-4-Fluorophenol

Cat. No.: B1273239 Get Quote

An In-Depth Technical Guide to 3-Bromo-4-fluorophenol: Synthesis, Properties, and

Applications

Foreword for the Modern Researcher
In the landscape of pharmaceutical and agrochemical development, the utility of a molecule is

defined by the precision of its design and the reliability of its synthesis. Halogenated phenols

are foundational scaffolds in this endeavor, and among them, 3-Bromo-4-fluorophenol (CAS

No: 27407-11-0) emerges as a pivotal intermediate. Its unique substitution pattern—a hydroxyl

group for derivatization, a fluorine atom to modulate electronic properties and metabolic

stability, and a bromine atom poised for cross-coupling reactions—makes it a versatile tool for

molecular architects.

This guide moves beyond a simple recitation of facts. As a Senior Application Scientist, my

objective is to provide a narrative grounded in practical experience, explaining not just what to

do, but why specific choices are made in a laboratory setting. We will delve into the causality of

its synthesis, the logic of its application in modern coupling chemistries, and the critical data

required for its unambiguous identification. The protocols herein are designed as self-validating

systems, incorporating checkpoints and characterization steps to ensure the integrity of the

experimental workflow.

Part 1: Core Physicochemical & Structural Data
A thorough understanding of a compound's fundamental properties is the bedrock of its

effective application. 3-Bromo-4-fluorophenol is a substituted aromatic compound whose
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identity and behavior are dictated by its molecular structure and resulting physical

characteristics.

1.1: Chemical Identity
IUPAC Name: 3-bromo-4-fluorophenol[1]

CAS Number: 27407-11-0[1][2][3]

Molecular Formula: C₆H₄BrFO[1][2][3]

Canonical SMILES: C1=CC(=C(C=C1O)Br)F[1]

InChIKey: QWTULQLVGNZMLF-UHFFFAOYSA-N[1]

1.2: Quantitative Physicochemical Data
The molecular weight and other physical constants are critical for stoichiometric calculations in

synthesis and for predicting the compound's behavior during purification and handling.

Property Value Source(s)

Molecular Weight 191.00 g/mol [1][3]

Monoisotopic Mass 189.94296 Da [1]

Appearance
Yellow oil or Light orange to

Yellow/Green powder/crystal
[2][3]

Boiling Point 78 °C at 0.5 mmHg [3]

Density ~1.8 g/cm³ [2]

Flash Point ~99 °C [2]

Purity (Typical) ≥98% [2]

Part 2: Synthesis & Mechanistic Insight
The synthesis of 3-Bromo-4-fluorophenol is not achievable through the direct bromination of

4-fluorophenol. The strong ortho, para-directing nature of both the hydroxyl and fluoro
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substituents would lead to bromination at the 2-position. Therefore, a more strategic approach

is required, typically involving the construction of the molecule from a precursor where the

substitution pattern is already established.

A robust and common laboratory-scale synthesis involves the hydrolysis of a protected phenol,

such as (3-bromo-4-fluorophenyl) acetate. This precursor is readily synthesized from 3-bromo-

4-fluoroaniline via a Sandmeyer-type reaction sequence.

2.1: Recommended Synthetic Workflow: Hydrolysis of
Acetate Precursor
This protocol details the final deprotection step to yield the target phenol. It is a reliable method

that proceeds with high yield and simplifies purification.
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Caption: Synthetic workflow for 3-Bromo-4-fluorophenol.
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2.2: Detailed Experimental Protocol (Hydrolysis)
This protocol is adapted from established procedures for base-catalyzed acetate hydrolysis.

Objective: To deprotect (3-bromo-4-fluorophenyl) acetate to yield 3-Bromo-4-fluorophenol.

Materials:

(3-bromo-4-fluorophenyl) acetate (1 equivalent)

Ethanol (EtOH)

1M Sodium Hydroxide (NaOH) solution (2 equivalents)

1M Hydrochloric Acid (HCl) solution

Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)

Saturated Sodium Chloride solution (Brine)

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add (3-bromo-

4-fluorophenyl) acetate (e.g., 2.05 g, 8.8 mmol). Dissolve the starting material in ethanol

(e.g., 20 mL).

Hydrolysis: Add 1M NaOH solution (e.g., 17.5 mL, 17.5 mmol). Allow the mixture to stir at

room temperature for 20 hours.

Experimental Insight: The reaction is typically run at room temperature to prevent

potential side reactions. Progress can be monitored by Thin Layer Chromatography

(TLC) by observing the disappearance of the starting material spot and the appearance

of the more polar phenol product spot.

Neutralization & Workup: After 20 hours, carefully neutralize the reaction mixture by slowly

adding 1M HCl until the pH is approximately 7.
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Solvent Removal: Concentrate the mixture under reduced pressure using a rotary

evaporator to remove the ethanol.

Extraction: Partition the remaining aqueous residue between an organic solvent like

CH₂Cl₂ and water. Extract the aqueous layer two more times with the organic solvent.

Self-Validation Check: The phenol product is more soluble in the organic layer. A

complete extraction ensures a high recovery yield.

Washing: Combine the organic layers and wash with brine. The brine wash helps to

remove residual water and inorganic salts from the organic phase.

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude phenol, often as a yellow oil.

Purification: If necessary, the crude product can be purified by flash column

chromatography on silica gel to yield the pure 3-Bromo-4-fluorophenol.

Part 3: Key Reactions & Applications
The synthetic value of 3-Bromo-4-fluorophenol lies in its ability to participate in reactions that

build molecular complexity. The bromine atom is an excellent handle for palladium-catalyzed

cross-coupling reactions, a cornerstone of modern drug discovery.

3.1: The Suzuki-Miyaura Coupling Reaction
The Suzuki-Miyaura coupling is a Nobel Prize-winning reaction that forms a carbon-carbon

bond between an organohalide and an organoboron compound.[4] For 3-Bromo-4-
fluorophenol, this allows for the direct attachment of aryl, heteroaryl, or vinyl groups at the 3-

position.

3.2: Reaction Mechanism: The Catalytic Cycle
The reaction proceeds through a well-established catalytic cycle involving a Palladium(0)

species.

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 3-
Bromo-4-fluorophenol, forming a Pd(II) complex. This is often the rate-limiting step.
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Transmetalation: A base activates the organoboron species (e.g., a boronic acid) to form a

more nucleophilic boronate complex. This complex then transfers its organic group to the

palladium center, displacing the halide.

Reductive Elimination: The two organic groups on the palladium complex couple and are

eliminated from the metal center, forming the new C-C bond of the final product and

regenerating the Pd(0) catalyst.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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